This compound is derived from natural sources such as certain marine organisms and plants. It belongs to the broader category of amino alcohols and sphingoid bases, which play crucial roles in cellular structure and function. Its specific stereochemistry (2S,3R,4E) indicates the configuration at each chiral center, which is essential for its biological activity.
The synthesis of (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol can be achieved through several methods:
The molecular structure of (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol can be described as follows:
The compound's structure can be represented using various chemical drawing software or databases like PubChem.
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol participates in several chemical reactions:
The mechanism of action for (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol primarily revolves around its role in cellular signaling and membrane dynamics:
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of MAPK signaling pathways.
The physical and chemical properties of (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol include:
Properties can be analyzed using techniques such as:
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol has several scientific applications:
The synthesis of sphingoid base analogues featuring both unsaturation and alkyne motifs, such as (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol, requires innovative carbon-chain elongation strategies. Key approaches leverage Sonogashira coupling to install the C17-yne moiety late in the synthesis, preserving the alkyne’s reactivity during earlier steps [3]. This method allows for the selective formation of the 17-yne bond while maintaining the E-configured Δ⁴-alkene, a structural feature critical for biological activity in sphingolipids [3] [8]. Alternative routes employ stereoselective Wittig olefination on C1-protected serine-derived aldehydes to construct the (E)-configured alkene, followed by alkyne incorporation via Cadiot-Chodkiewicz coupling [8]. Challenges include preventing alkyne reduction during hydrogenation-sensitive steps and minimizing epimerization at C3 during amide reduction to the amino diol. Recent advances utilize chemo-enzymatic desymmetrization of prochiral diyne precursors, enabling access to enantiopure intermediates [7].
Table 1: Key Synthetic Strategies for Sphingoid Analogues
Method | Key Reaction | Advantage | Yield Range |
---|---|---|---|
Sonogashira Coupling | Pd/Cu-catalyzed Csp-Csp² | Late-stage alkyne introduction | 45-65% |
Wittig Olefination | Ph₃P=CH(CH₂)₁₂C≡CH | High (E)-selectivity (≥95%) | 60-75% |
Cadiot-Chodkiewicz | Cu-catalyzed Csp-Csp | Terminal alkyne coupling | 50-70% |
Enzymatic Desymmetrization | Lipase-mediated resolution | High enantioselectivity (ee >98%) | 30-55% |
Achieving the required (2S,3R,4E) stereochemistry demands precise chiral induction techniques. The C3 hydroxyl stereocenter is established via Evans aldol reaction using oxazolidinone auxiliaries, affording 3R selectivity with >20:1 diastereomeric ratio (dr) [3] [8]. Asymmetric Brown allylation of α-amino aldehydes provides the 1,3-amino alcohol motif with syn stereochemistry (2S,3R), while the Δ⁴-(E)-olefin is secured through Still-Gennari phosphonate olefination under kinetic control [8]. Critical to success is the avoidance of olefin isomerization during alkyne deprotection; this is mitigated by employing silver nitrate-assisted deprotection of silyl-protected alkynes instead of basic conditions [5]. NMR analysis (J₁₆,₁₇ = 15–16 Hz) confirms maintenance of the E-configuration post-synthesis, while Mosher ester analysis validates the absolute configuration at C2 and C3 [3].
Orthogonal protection strategies are indispensable for synthesizing this tri-functional molecule. The primary amine is typically masked as a t-butyl carbamate (Boc) due to its stability toward organometallic reactions and selective deprotection under mild acid (e.g., TFA/DCM) without alkyne cleavage [2] [9]. For the C1 and C3 hydroxyls, tert-butyldiphenylsilyl (TBDPS) ethers offer robustness during Sonogashira couplings, with cleavage achievable via fluoride sources (e.g., TBAF) that leave Boc groups intact [5]. Notably, acid-labile groups (e.g., THP ethers) are avoided due to incompatibility with Boc deprotection. A representative sequence employs:
Table 2: Protecting Group Strategy for Key Functional Groups
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Notes |
---|---|---|---|---|
C2-Amine | Boc | (Boc)₂O, base | TFA/DCM (0°C to rt) | Stable to Pd catalysis, basic pH |
C1/C3-Diols | TBDPS | TBDPSCl, imidazole | TBAF/THF or HF-pyridine | Inert to organometallic reactions |
C1-Monoalcohol | MEM | MEMCl, DIPEA | ZnBr₂/DCM or HBr/THF | Avoided in alkyne-containing systems |
Post-synthesis structural validation relies on tandem mass spectrometry (ESI-MS/MS) showing m/z 336.3 [M+H]⁺ and characteristic fragments at m/z 318.2 (–H₂O) and m/z 272.1 (–C₄H₈), alongside ¹³C-NMR signals for C17 (δ 84.5, 68.9 ppm) and C4/C5 (δ 134.2, 131.7 ppm, J = 15.3 Hz) [1] [6]. The strategic interplay of protecting groups enables the synthesis of this structurally intricate alkenyne sphingoid base, which serves as a precursor for bioactive ceramides [8].
Table 3: Characteristic Analytical Signatures of the Target Compound
Analytical Method | Key Feature | Observed Value | Structural Assignment |
---|---|---|---|
¹H NMR (600 MHz, CDCl₃) | C4-H (δ) | 5.65 ppm (dt, J=15.3 Hz) | Δ⁴-(E)-olefin |
¹³C NMR (151 MHz, CDCl₃) | C17 (δ) | 84.5 ppm, 68.9 ppm | –C≡C– |
ESI-MS/MS | [M+H]⁺ | 336.3 | Molecular ion |
IR (KBr) | ν≡C-H | 3309 cm⁻¹ | Terminal alkyne |
Optical Rotation | [α]D²⁵ | +6.5° (c=1.0, CHCl₃) | (2S,3R) configuration |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: